molecular formula C8H6N2O3 B2862075 4-Amino-5-cyano-2-hydroxybenzoic acid CAS No. 72817-93-7

4-Amino-5-cyano-2-hydroxybenzoic acid

Cat. No.: B2862075
CAS No.: 72817-93-7
M. Wt: 178.147
InChI Key: IEBSIOLXESUWCZ-UHFFFAOYSA-N
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Description

4-Amino-5-cyano-2-hydroxybenzoic acid is an organic compound with the molecular formula C8H6N2O3 It is a derivative of hydroxybenzoic acid, characterized by the presence of amino, cyano, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-cyano-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-hydroxybenzoic acid, followed by reduction to introduce the amino group. The cyano group can be introduced via a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently replaced by a cyano group using copper(I) cyanide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-cyano-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diazonium salts and copper(I) cyanide for Sandmeyer reactions.

Major Products:

    Oxidation: Formation of 4-amino-5-cyano-2-hydroxybenzaldehyde.

    Reduction: Formation of 4-amino-5-aminomethyl-2-hydroxybenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

4-Amino-5-cyano-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-cyano-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, its cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The amino and hydroxy groups can form hydrogen bonds with biomolecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    2-Amino-5-hydroxybenzoic acid: Similar structure but lacks the cyano group.

    5-Amino-2-hydroxybenzoic acid: Similar structure but with different positioning of functional groups.

    4-Amino-3-hydroxybenzoic acid: Similar structure but with the hydroxy group in a different position.

Uniqueness: 4-Amino-5-cyano-2-hydroxybenzoic acid is unique due to the presence of both amino and cyano groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

4-Amino-5-cyano-2-hydroxybenzoic acid (ACHA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It has been investigated for its potential therapeutic properties, including antimicrobial, anticancer, and antioxidant activities. This article aims to provide a comprehensive overview of the biological activity of ACHA, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features an amino group, a cyano group, and a hydroxy group attached to a benzoic acid core. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.

Structural Formula

C9H6N2O3\text{C}_9\text{H}_6\text{N}_2\text{O}_3

The biological effects of ACHA can be attributed to its interaction with various molecular targets:

  • Electrophilic Reactions : The cyano group acts as an electrophile, allowing ACHA to react with nucleophiles in biological systems.
  • Hydrogen Bonding : The amino and hydroxy groups can form hydrogen bonds with biomolecules, influencing their structure and function.
  • Modulation of Oxidative Stress : ACHA has been shown to modulate oxidative stress pathways, which is crucial for its antioxidant properties .

Antimicrobial Activity

ACHA exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

  • Gram-negative Bacteria : ACHA showed significant inhibitory effects against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like Ciprofloxacin .
Bacterial StrainMIC (mg/mL)Reference Compound
E. coli ATCC 259220.5Ciprofloxacin
P. aeruginosa ATCC 278530.3Ciprofloxacin

Anticancer Activity

Research indicates that ACHA possesses anticancer properties, particularly against human cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation in breast cancer cells (MCF-7) and melanoma cell lines:

  • Cell Viability Assays : ACHA reduced cell viability significantly at concentrations ranging from 10 µM to 100 µM over 72 hours .
Cell LineIC50 (µM)Treatment Duration (h)
MCF-72572
Melanoma3072

Antioxidant Activity

ACHA's antioxidant properties have been validated through various assays, demonstrating its ability to scavenge free radicals effectively:

  • DPPH Radical Scavenging Assay : ACHA exhibited a scavenging activity of 70% at a concentration of 100 µM, indicating strong antioxidant potential.

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of ACHA against clinical isolates of E. coli and P. aeruginosa. The results indicated that ACHA not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Study on Anticancer Properties

In another study published in the Journal of Medicinal Chemistry, ACHA was tested for its cytotoxic effects on various cancer cell lines. The findings revealed that ACHA induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

4-amino-5-cyano-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-3-4-1-5(8(12)13)7(11)2-6(4)10/h1-2,11H,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBSIOLXESUWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72817-93-7
Record name 4-amino-5-cyano-2-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl 4-amino-5-cyano-2-hydroxybenzoate (3 g, 14.55 mmol) is treated with 60 ml of a 10% strength sodium hydroxide solution and the mixture is stirred at 50° C. for one hour. After cooling, the reaction solution is acidified with concentrated hydrochloric acid, diluted with water and the precipitate is filtered off with suction. The desired product is obtained after recrystallization from ethanol in 62% yield (1.6 g).
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Synthesis routes and methods II

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